molecular formula C10H15N3O B1418806 2-(Piperidin-3-ylmethoxy)pyrazine CAS No. 1185538-17-3

2-(Piperidin-3-ylmethoxy)pyrazine

Cat. No. B1418806
M. Wt: 193.25 g/mol
InChI Key: FAAYELPRARYGJB-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxy)pyrazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is also known as PMOP. The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2-(Piperidin-3-ylmethoxy)pyrazine is 1S/C10H15N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h4-5,7,9,11H,1-3,6,8H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(Piperidin-3-ylmethoxy)pyrazine has a molecular weight of 193.25 g/mol . It is a liquid .

Scientific Research Applications

Genotoxicity and Metabolic Activation

Kalgutkar et al. (2007) investigated the genotoxicity of a compound structurally similar to 2-(Piperidin-3-ylmethoxy)pyrazine, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine. This compound, known for its inhibition of food intake and reduction in body weight in rats, was found to be genotoxic in the Salmonella Ames assay. The study revealed that metabolic activation played a significant role in its mutagenicity, providing insights into the metabolic pathways involved (Kalgutkar et al., 2007).

Intercalation into α-Titanium Hydrogenphosphate

Nunes and Airoldi (2000) explored the intercalation of various heterocyclic amines, including piperazine, a structural relative of 2-(Piperidin-3-ylmethoxy)pyrazine, into α-titanium hydrogenphosphate. The study provided valuable data on the amounts of amines intercalated and the resultant changes in interlamellar distances, contributing to the understanding of host-guest chemistry (Nunes & Airoldi, 2000).

Medicinal Importance of Pyrazine Ring

Miniyar et al. (2013) highlighted the medicinal significance of the pyrazine ring, which is a key component of 2-(Piperidin-3-ylmethoxy)pyrazine. This review emphasized the therapeutic applications of pyrazine derivatives, underscoring their importance in drug design and their various biological activities (Miniyar et al., 2013).

Automated Flow Preparation in Drug Synthesis

Ingham et al. (2014) described the use of automated flow chemistry techniques for the preparation of compounds like pyrazine-2-carboxamide. This methodology demonstrates the importance of automation in synthesizing complex molecules efficiently, relevant to compounds similar to 2-(Piperidin-3-ylmethoxy)pyrazine (Ingham et al., 2014).

QSAR Studies for GPCR-6 Inhibitory Activity

Sarkar et al. (2022) conducted a QSAR (Quantitative Structure-Activity Relationship) study on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives. The study aimed to understand the physicochemical properties essential for GPCR-6 inhibition, providing insights into the design of new molecules with similar structures (Sarkar et al., 2022).

Future Directions

While specific future directions for 2-(Piperidin-3-ylmethoxy)pyrazine are not mentioned in the retrieved data, pyrazine derivatives have been studied for their potential applications. For instance, novel substituted pyrazine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

properties

IUPAC Name

2-(piperidin-3-ylmethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h4-5,7,9,11H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAYELPRARYGJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-ylmethoxy)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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